2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid
Description
2-Oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyridine core with a ketone group at position 2 and a carboxylic acid substituent at position 4. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound is primarily utilized as a building block for developing bioactive molecules, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-6(11)3-1-2-4-5(8-3)9-7(12)13-4/h1-2H,(H,10,11)(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJROUANPPZCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole or pyridine rings, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .
Scientific Research Applications
2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Key Compounds
Biological Activity
2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid (CAS No. 61548-55-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, as well as insights from recent research findings.
- Molecular Formula : C7H4N2O4
- Molecular Weight : 180.12 g/mol
- CAS Number : 61548-55-8
The compound features an oxazolo-pyridine structure, which is known for conferring various biological activities.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays using A549 human lung adenocarcinoma cells showed that this compound exhibits significant cytotoxic effects. The mechanism underlying this activity appears to be structure-dependent, with certain modifications enhancing its potency.
Case Study: Anticancer Efficacy
In a study evaluating various derivatives of oxazolo-pyridine compounds, it was found that those containing specific functional groups exhibited higher cytotoxicity against A549 cells compared to standard chemotherapeutic agents like cisplatin. For instance, compounds with free amino groups demonstrated enhanced activity while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated. It showed promising activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.
Case Study: Antimicrobial Screening
In a comprehensive screening against various pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, the compound exhibited potent antibacterial activity. Notably, it demonstrated effectiveness against methicillin-resistant strains, suggesting its potential as a lead compound in the development of new antibiotics .
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activities of this compound:
Q & A
Q. Methodological Answer :
- HPLC-MS : Detects impurities at ppm levels using C18 columns and 0.1% formic acid in mobile phase .
- ICP-OES : Identifies metal catalyst residues (e.g., Pd < 10 ppm) .
- Karl Fischer Titration : Measures water content (<0.5% for stability) .
How can researchers validate the compound’s stability under long-term storage conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
- Stability-Indicating Assays : Monitor degradation via HPLC peak area changes (<5% deviation) .
Q. Methodological Answer :
Q. Collaborative Framework :
Chemistry → SAR Modeling → Biological Screening → Material Functionalization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
